(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Description
Properties
IUPAC Name |
(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWHOLRRUIEVQK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclisation of Precursor Dihydrobenzopyranols
A key approach involves cyclisation of a resolved or enriched precursor dihydrobenzopyranol compound bearing the appropriate stereochemistry. The cyclisation step introduces the heterocyclic ring system and sets the stereochemistry at C-4.
- Starting Material: A dihydrobenzopyranol precursor with a leaving group (preferably chloro) at the position destined for ring closure.
- Leaving Group: Chloride (L3) is preferred for nucleophilic displacement by a secondary amino nucleophile.
- Cyclisation Conditions:
- Solvents: Dimethylformamide (DMF), ethanol, or toluene.
- Bases: Sodium hydride (NaH), sodium methoxide (NaOMe), potassium tert-butoxide, or sodium isopropoxide.
- Temperature: Typically reflux or mild heating to promote cyclisation.
- Mechanism: Intramolecular nucleophilic substitution where the amino group displaces the leaving group to form the chroman ring system with the amino substituent at C-4.
- Stereochemical Control: The precursor dihydrobenzopyranol is resolved or synthesized to enrich the (3S,4R) isomer before cyclisation, ensuring the final product has the desired (4R) configuration.
Resolution of Stereoisomers
- The resolution is preferably performed before the cyclisation step to isolate or concentrate the (3S,4R)-configuration.
- Methods include chiral chromatography or formation of diastereomeric salts.
- This step is critical to obtain the pure (4R)-amine enantiomer and avoid racemization during ring closure.
Alternative Synthetic Routes
Though less directly reported for this exact compound, analog synthesis methods involve:
- Amination of 4-chlorochroman derivatives under nucleophilic substitution conditions.
- Use of chiral auxiliaries or asymmetric catalysts to induce stereoselective amination.
- Protection-deprotection strategies to install the amino group selectively at C-4.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Precursor preparation | Synthesis of dihydrobenzopyranol with Cl leaving group | Prepare cyclisable intermediate | Control stereochemistry at C-4 |
| Resolution | Chiral chromatography or salt formation | Enrich (3S,4R)-isomer | Essential for stereochemical purity |
| Cyclisation | Solvent: DMF, EtOH, toluene; Base: NaH, NaOMe, KOtBu | Intramolecular nucleophilic substitution | Forms chroman ring with 4-amino group |
| Purification | Standard chromatographic techniques | Isolate pure this compound | Confirm stereochemistry and purity |
Research Findings and Analytical Data
- Stereochemical Confirmation: Use of chiral HPLC and NMR spectroscopy to confirm the (4R) configuration and purity.
- Yields: Cyclisation yields generally range from moderate to high (50-85%) depending on reaction conditions and precursor purity.
- Reaction Optimization: Bases like sodium hydride in DMF provide efficient cyclisation with minimal side reactions.
- Stability: The chloro substituent remains intact under cyclisation conditions, ensuring the functionalization pattern is preserved.
Chemical Reactions Analysis
Types of Reactions
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Chroman Derivatives
The following table summarizes key structural analogs, highlighting substituent positions, stereochemistry, and physicochemical properties:
Key Observations:
- Steric Considerations : The 8-methyl analog () reduces steric hindrance compared to Cl or Br, enhancing lipophilicity and possibly bioavailability .
- Heteroatom Replacement : Replacing oxygen with sulfur (e.g., 8-fluoro-thiochroman-4-amine, ) increases lipophilicity and alters electronic distribution, which may influence pharmacokinetic properties .
Stereochemical Comparisons
Enantiomeric pairs, such as (4R)- and (4S)-chroman-4-amine derivatives, exhibit distinct biological activities due to chiral recognition in biological systems. For example:
- The (4R)-8-methyl-chroman-4-amine HCl () and its (4S)-enantiomer (CAS: 1807890-95-4, ) differ in spatial arrangement, which could lead to divergent interactions with enzymes or receptors .
- Similarly, the (4S)-6-bromo analog () highlights the importance of stereochemistry in brominated derivatives, where the position of Br (6 vs. 8) further modulates activity .
Spectroscopic Correlations:
- demonstrates that substituent electronegativity correlates with ¹¹⁹Sn NMR chemical shifts in tin analogs, implying similar trends in ¹H/¹³C NMR for chroman derivatives. For instance, the 8-Cl group would deshield nearby protons, producing distinct chemical shifts compared to methyl or trifluoromethyl groups .
Biological Activity
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀ClN₁O, with a molecular weight of approximately 185.64 g/mol. The compound features a benzopyran core structure characterized by a fused benzene and pyran ring, with a chlorine atom at the 8-position and an amine group at the 4-position, contributing to its biological activity .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways . Further studies are necessary to elucidate these interactions.
Synthesis
The synthesis of this compound typically involves several steps:
Case Studies
While specific case studies on this compound are scarce, related compounds have been evaluated for their biological activities:
Example Study:
A series of 4-amido derivatives related to benzopyrans were assessed for relaxant activity on isolated guinea pig trachealis. Some analogues exhibited enhanced activity compared to known potassium channel activators like cromakalim . This suggests that structural modifications can significantly influence biological activity.
Q & A
Q. What analytical workflows are required to identify and quantify degradation products in complex matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
